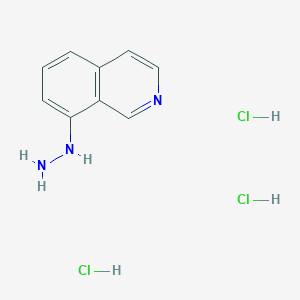
8-Hydrazinylisoquinoline trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydrazinylisoquinoline trihydrochloride is a chemical compound with the molecular formula C₉H₁₂Cl₃N₃ and a molecular weight of 268.57 g/mol . It is a derivative of isoquinoline, a bicyclic aromatic compound, and is characterized by the presence of a hydrazine group at the 8th position of the isoquinoline ring. This compound is typically available as a trihydrochloride salt, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinylisoquinoline trihydrochloride generally involves the introduction of a hydrazine group into the isoquinoline ring. One common method includes the reaction of isoquinoline with hydrazine hydrate under acidic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated as a trihydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques and dried to obtain the final powdered form .
化学反应分析
Types of Reactions
8-Hydrazinylisoquinoline trihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds.
科学研究应用
8-Hydrazinylisoquinoline trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Hydrazinylisoquinoline trihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8th position of the quinoline ring, known for its antimicrobial and anticancer properties.
8-Aminoquinoline: A compound with an amino group at the 8th position, used in the synthesis of antimalarial drugs.
8-Methoxyquinoline: A compound with a methoxy group at the 8th position, used in the synthesis of various pharmaceuticals.
Uniqueness
8-Hydrazinylisoquinoline trihydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel organic molecules and the study of enzyme mechanisms .
属性
IUPAC Name |
isoquinolin-8-ylhydrazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.3ClH/c10-12-9-3-1-2-7-4-5-11-6-8(7)9;;;/h1-6,12H,10H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHCBBQYIZBOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)NN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














